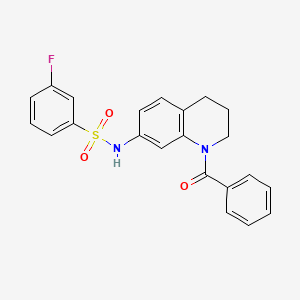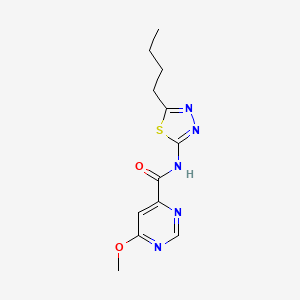![molecular formula C16H15N3O2S2 B2920877 N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide CAS No. 1396766-52-1](/img/structure/B2920877.png)
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide: is a complex organic compound that features a unique structure combining a pyrroloimidazole ring, a phenyl group, and a thiophene sulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the pyrroloimidazole core, the introduction of the phenyl group, and the attachment of the thiophene sulfonamide moiety. Common synthetic methods include:
Cyclization Reactions: The pyrroloimidazole core can be synthesized through cyclization reactions involving pyrrole and imidazole precursors.
Cross-Coupling Reactions: The phenyl group can be introduced using cross-coupling reactions such as Suzuki or Heck coupling.
Sulfonamide Formation: The thiophene sulfonamide moiety is typically introduced through sulfonation reactions using thiophene derivatives and sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide: has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar pyrrolo core and exhibit various biological activities.
Pyrrolo[2,3-b]pyridine Derivatives: These compounds are known for their kinase inhibitory activities and potential as anticancer agents.
Imidazole Containing Compounds: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide: is unique due to its combination of a pyrroloimidazole core with a thiophene sulfonamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-23(21,16-7-3-9-22-16)18-13-5-1-4-12(10-13)14-11-17-15-6-2-8-19(14)15/h1,3-5,7,9-11,18H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESIIEBKIIEYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide](/img/structure/B2920798.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)


![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2920807.png)

![(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2920812.png)




